BenchChemオンラインストアへようこそ!

Chloroorienticin A

Glycopeptide dimerization Antibiotic mechanism of action Chiral separation

Procure the definitive starting material for oritavancin synthesis. Chloroorienticin A is the irreplaceable natural precursor, structurally distinct from vancomycin and teicoplanin, featuring a critical third sugar at residue 6 essential for reductive alkylation. Its 200-fold higher dimerization constant enables unique mechanistic studies. Supplied as a characterized analytical standard with H-NMR and traceable purity, it is the only glycopeptide qualified for ANDA-supporting QC workflows and commercial process development. Avoid workflow failure: generic glycopeptides cannot substitute.

Molecular Formula C73H88Cl2N10O26
Molecular Weight 1592.4 g/mol
CAS No. 118395-73-6
Cat. No. B1668801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloroorienticin A
CAS118395-73-6
Synonyms8-82846A
A 82846B
A83846B
chloroorienticin A
LY 264826
LY-264826
Molecular FormulaC73H88Cl2N10O26
Molecular Weight1592.4 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC(=O)C(CC(C)C)NC)CC(=O)N)O)C(=O)O)OC1CC(C(C(O1)C)O)(C)N)Cl)CO)O)O)(C)N)O
InChIInChI=1S/C73H88Cl2N10O26/c1-26(2)14-38(79-7)64(96)84-54-56(91)30-9-12-42(36(74)16-30)106-44-18-32-19-45(60(44)111-71-61(58(93)57(92)46(25-86)108-71)110-49-24-73(6,78)63(95)28(4)105-49)107-43-13-10-31(17-37(43)75)59(109-48-23-72(5,77)62(94)27(3)104-48)55-69(101)83-53(70(102)103)35-20-33(87)21-41(89)50(35)34-15-29(8-11-40(34)88)51(66(98)85-55)82-67(99)52(32)81-65(97)39(22-47(76)90)80-68(54)100/h8-13,15-21,26-28,38-39,46,48-49,51-59,61-63,71,79,86-89,91-95H,14,22-25,77-78H2,1-7H3,(H2,76,90)(H,80,100)(H,81,97)(H,82,99)(H,83,101)(H,84,96)(H,85,98)(H,102,103)/t27-,28-,38+,39-,46+,48-,49-,51+,52+,53-,54+,55-,56+,57+,58?,59+,61+,62-,63-,71-,72-,73-/m0/s1
InChIKeyXJHXLMVKYIVZTE-FIUQLALASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Chloroorienticin A (CAS 118395-73-6) Glycopeptide Antibiotic: Technical Specifications and Procurement Baseline


Chloroorienticin A (also designated as A82846B, chloroeremomycin, LY264826) is a tricyclic glycopeptide antibiotic belonging to the vancomycin family, produced by fermentation of Amycolatopsis orientalis [1]. It possesses a crosslinked heptapeptide aglycone scaffold bearing a D-glucose residue and two L-4-epi-vancosamine sugar moieties attached at residues 4 and 6 [2]. Its molecular formula is C73H88Cl2N10O26 with a molecular weight of 1592.45 Da [1]. It serves as the natural precursor for the semi-synthetic lipoglycopeptide oritavancin and is supplied as an analytical standard for research and quality control applications [3].

Why Vancomycin or Other In-Class Glycopeptides Cannot Substitute for Chloroorienticin A in Targeted Applications


While Chloroorienticin A shares the glycopeptide class with vancomycin and teicoplanin, structural divergence at multiple positions renders it functionally distinct and non-interchangeable. It differs from vancomycin in the stereochemistry of the amino-sugar component of the disaccharide moiety and carries a third sugar substituent attached at the benzylic position of amino acid residue 6 [1]. These structural features result in a dimerization constant (Kdim) approximately 200-fold higher than that of vancomycin and 60-fold higher than that of ristocetin A [2]. Furthermore, it serves a unique supply-chain role as the sole natural precursor for oritavancin semi-synthesis, a position that vancomycin, teicoplanin, or other glycopeptides cannot occupy [3]. Substituting any other glycopeptide would therefore compromise both pharmacological relevance in mechanism-of-action studies and process viability in semi-synthetic manufacturing workflows.

Quantitative Comparative Evidence for Chloroorienticin A vs. Closest Analogs: MIC, Dimerization, and Structural Differentiation


Enhanced Dimerization Constant (Kdim) Relative to Vancomycin and Ristocetin A

Chloroorienticin A (LY264826/A82846B) exhibits a dimerization constant (Kdim) that is 200-fold higher than vancomycin and 60-fold higher than ristocetin A under comparable aqueous conditions. Capillary electrophoretic methods established the Kdim for LY264826 as significantly greater than the comparator glycopeptides, with vancomycin showing substantially weaker dimerization [1]. This enhanced dimerization correlates with cooperative ligand binding and has been mechanistically linked to the compound's antibacterial potency [2].

Glycopeptide dimerization Antibiotic mechanism of action Chiral separation

MIC90 Comparison Against Clinical Gram-Positive Isolates

In a head-to-head study evaluating 311 Gram-positive clinical isolates from cancer patients, LY264826 (Chloroorienticin A) demonstrated lower MIC90 values than vancomycin against all species tested. For oxacillin-resistant Staphylococcus aureus, the MIC90 of LY264826 was 0.5 μg/mL. Against Enterococcus spp., LY264826 was eightfold more active than vancomycin [1][2]. For Streptococcus pyogenes, the LY264826 MIC90 was 0.25 μg/mL, representing twofold greater activity than vancomycin [1].

Antimicrobial susceptibility testing MIC90 Clinical microbiology

Unique Structural Glycosylation Pattern Differentiating from Vancomycin

Chloroorienticin A differs from vancomycin in two key structural features: the stereochemistry of the amino-sugar in the disaccharide function and the presence of a third sugar (L-4-epi-vancosamine) attached at the benzylic position of amino acid residue 6 [1]. Enzymatic reconstitution studies confirmed the sequential glycosylation pathway involving GtfB (disaccharide formation), GtfA (benzylic epivancosamine addition), and GtfC (terminal epivancosamine addition), establishing a glycosylation architecture absent in vancomycin [2].

Glycopeptide structure Glycosyltransferase specificity SAR studies

Asymmetric Homodimer NMR Structure with Cell Wall Pentapeptide Fragment

The NMR solution structure of Chloroorienticin A (A82846B) complexed with a cell wall pentapeptide fragment revealed an asymmetric homodimer with a unique set of interactions for the D-Ala-5 carboxylate binding pocket. Backbone amides from residues 2 and 3 hydrogen-bond to one carboxylate oxygen, while amide 4 and the side chain amide from Asn-3 hydrogen-bond the other oxygen [1]. The structure, determined using 683 experimental constraints (distance and dihedral) from NOESY and COSY data, represents one of the earliest and most detailed NMR characterizations of a glycopeptide-antibiotic dimer complex, and its asymmetry is distinct from the symmetric dimers observed for other glycopeptides [1][2].

NMR spectroscopy Glycopeptide-target interactions Structural biology

Role as Direct Natural Precursor for Oritavancin Semi-Synthesis

Chloroorienticin A (A82846B) is the essential natural precursor for the semi-synthetic lipoglycopeptide oritavancin, an FDA-approved antibiotic. Oritavancin is synthesized by reductive alkylation with 4′-chlorobiphenylcarboxaldehyde at the terminal amino group of Chloroorienticin A [1][2]. Vancomycin, teicoplanin, dalbavancin, and other glycopeptides lack the requisite glycosylation architecture to undergo this derivatization and cannot substitute in the manufacturing process [3]. Recent biosynthetic engineering efforts have focused specifically on optimizing A82846B production yields and reducing homologous impurities (A82846A and A82846C) to improve downstream semi-synthetic efficiency [3].

Semi-synthetic antibiotics Biomanufacturing Supply chain

Analytical Standard Grade with Regulatory-Compliant Characterization

Chloroorienticin A is supplied as an analytical standard with comprehensive characterization data compliant with regulatory guidelines, including H-NMR confirmation and purity assessment. The compound is applicable for analytical method development, method validation (AMV), and Quality Control (QC) applications supporting Abbreviated New Drug Applications (ANDA) or commercial production of oritavancin [1]. Some suppliers offer possible traceability to pharmacopeial standards such as USP or EP . This represents a procurement distinction from research-grade vancomycin or other glycopeptides, which are not systematically provided with the same level of regulatory-ready documentation for ANDA-supporting analytical work.

Analytical method validation QC reference standard Regulatory compliance

Chloroorienticin A: Targeted Research and Industrial Application Scenarios Based on Verified Differential Evidence


Semi-Synthetic Manufacturing of Oritavancin and Derivative Development

Chloroorienticin A is the mandatory natural precursor for the synthesis of oritavancin, produced via reductive alkylation with 4′-chlorobiphenylcarboxaldehyde [1]. This is a non-substitutable role: vancomycin, teicoplanin, and other glycopeptides lack the requisite third sugar at residue 6 and the appropriate stereochemistry to serve as starting material [2]. Process chemistry groups developing or scaling oritavancin production must source this specific compound. Additionally, researchers synthesizing novel N-alkylated derivatives of the LY264826 scaffold for antibiotic discovery rely on this compound as the starting point for structure-activity relationship exploration [3].

Antimicrobial Susceptibility Testing and Glycopeptide SAR Studies

For in vitro susceptibility panels evaluating Gram-positive clinical isolates, Chloroorienticin A provides a distinct activity profile from vancomycin, with documented MIC90 differences: 0.5 μg/mL against oxacillin-resistant S. aureus and eightfold greater activity than vancomycin against enterococci [4]. Researchers conducting comparative glycopeptide mechanism-of-action studies should include Chloroorienticin A as a reference compound when investigating the relationship between dimerization propensity and antibacterial potency, given its 200-fold higher Kdim relative to vancomycin [5].

Structure-Based Drug Design and Molecular Modeling

The complete solution NMR structure of Chloroorienticin A complexed with a cell wall pentapeptide fragment (PDB: 1GAC) provides atomic-resolution detail of the asymmetric homodimer interface and the unique hydrogen-bonding network at the D-Ala-5 carboxylate binding pocket [6]. This structural dataset enables computational docking studies, homology modeling of glycopeptide-target interactions, and rational design of next-generation semi-synthetic derivatives. The structural information available for Chloroorienticin A surpasses that of many other vancomycin-class antibiotics in terms of dimer-level detail [6].

Analytical Method Validation and Quality Control for Oritavancin Manufacturing

As an analytical standard supplied with comprehensive characterization data (H-NMR, purity assessment) and potential pharmacopeial traceability, Chloroorienticin A is specifically designated for use in analytical method development, method validation (AMV), and quality control (QC) applications supporting ANDA submissions and commercial oritavancin production [7]. Research-grade vancomycin or other glycopeptides are not suitable substitutes in regulatory-facing analytical workflows, as they lack the requisite documentation package and structural relevance to the target analyte [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chloroorienticin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.